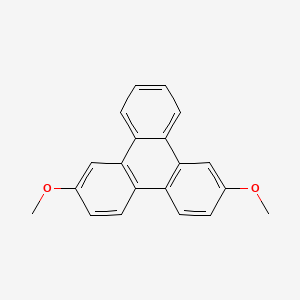

2,7-Dimethoxytriphenylene

Description

2,7-Dimethoxytriphenylene is a polycyclic aromatic hydrocarbon (PAH) derivative of triphenylene, featuring two methoxy (-OCH₃) groups at the 2 and 7 positions of the fused aromatic ring system. The introduction of methoxy groups alters the electronic and steric profile of the parent compound, enhancing solubility in polar solvents and modifying intermolecular interactions.

Properties

Molecular Formula |

C20H16O2 |

|---|---|

Molecular Weight |

288.3 g/mol |

IUPAC Name |

2,7-dimethoxytriphenylene |

InChI |

InChI=1S/C20H16O2/c1-21-13-7-9-17-18-10-8-14(22-2)12-20(18)16-6-4-3-5-15(16)19(17)11-13/h3-12H,1-2H3 |

InChI Key |

MDILQAKUYPNNON-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC2=C(C=C1)C3=C(C=C(C=C3)OC)C4=CC=CC=C42 |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Data for analogs are sourced from the provided evidence, while inferences for 2,7-dimethoxytriphenylene are based on substituent trends.

Key Findings:

Electronic Modifications: Methoxy groups in this compound donate electron density via resonance, raising the HOMO energy level compared to brominated analogs. This contrasts with 2,7-dibromotriphenylene, where bromine withdraws electron density, lowering HOMO levels and enhancing oxidative stability .

Reactivity and Synthesis :

- Brominated derivatives like 2,7-dibromotriphenylene are versatile intermediates in cross-coupling reactions (e.g., Suzuki-Miyaura), whereas methoxy groups may direct electrophilic substitution or participate in demethylation under harsh conditions .

- Functionalization strategies for triphenylene derivatives often rely on regioselective metalation, as demonstrated in studies on 4-bromobenzo[c][2,7]naphthyridine (a structurally similar PAH) using TMPMgCl∙LiCl at low temperatures .

Material Performance :

- Triphenylene’s high thermal stability makes it suitable for high-temperature applications, but substituted derivatives trade stability for tunable properties. For example, methoxy groups enhance solubility, facilitating solution-processed device fabrication, while bromine supports modular synthesis of complex architectures .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.